N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzamide core linked to an ethyl group bearing an imidazo[1,2-b]pyrazole heterocycle. This structure combines aromatic fluorine substitution with a fused bicyclic system, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
2,6-difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O/c15-10-2-1-3-11(16)13(10)14(21)17-6-7-19-8-9-20-12(19)4-5-18-20/h1-5,8-9H,6-7H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSANNILLZSKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CN3C2=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyrazole scaffold. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also necessitate stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide may be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole core and the difluorobenzamide moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares the 2,6-difluorobenzamide motif with several pesticidal urea derivatives listed in the Pesticide Chemicals Glossary (). Below is a comparative analysis based on structural and functional attributes:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence :
- The target compound replaces the urea linker found in teflubenzuron, chlorfluazuron, and others with an ethyl-imidazo[1,2-b]pyrazole group. This substitution eliminates hydrogen-bonding capacity (critical for urea-based chitin synthesis inhibition) but introduces a rigid, planar heterocycle that may interact with alternative biological targets .
- The 2,6-difluorobenzamide moiety is conserved across all compounds, suggesting shared physicochemical properties (e.g., lipophilicity, metabolic stability).
Functional Implications: Urea derivatives (e.g., teflubenzuron) act as chitin synthesis inhibitors, disrupting insect molting.
Fluorine atoms in the benzamide core enhance electronegativity and resistance to oxidative metabolism, a feature shared with all listed compounds .
Research Findings and Limitations
- Available Data : The evidence lacks explicit pharmacological or pesticidal data for the target compound, necessitating reliance on structural analogies.
- Synthesis and Characterization : The compound’s structure may have been resolved via crystallographic methods (e.g., SHELX software, as per ), though this is speculative .
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide (commonly referred to as DIFB) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of DIFB, examining its mechanisms of action, therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
DIFB has the following molecular characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 290.27 g/mol
- CAS Number : 1797718-70-7
The compound features an imidazo[1,2-b]pyrazole moiety linked to a difluorobenzamide structure. This unique arrangement contributes to its distinctive biological properties.
The biological activity of DIFB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazo[1,2-b]pyrazole scaffold is known for its capacity to modulate biological pathways by:
- Inhibiting Enzymatic Activity : DIFB may inhibit specific kinases or phosphatases involved in cell signaling pathways.
- Binding Affinity : The difluorobenzamide portion enhances binding affinity for target proteins, potentially improving selectivity over similar compounds.
Biological Activities
Research indicates that DIFB exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Antimicrobial Activity : DIFB shows promise against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against specific bacterial strains | |
| Anti-inflammatory | Modulates inflammatory pathways |
Structure-Activity Relationship (SAR)
Understanding the SAR of DIFB is crucial for optimizing its biological activity. Modifications to the imidazo[1,2-b]pyrazole and benzamide portions can significantly affect potency and selectivity. For instance:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and bioavailability.
- Linker Variations : Altering the ethyl linker can impact the compound's conformation and interaction with targets.
Case Studies
-
Anticancer Activity in Cell Lines :
A study evaluated DIFB against multiple cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations. The mechanism involved the activation of apoptotic pathways through caspase activation. -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of DIFB against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antibiotic agent. -
Anti-inflammatory Mechanism :
Research highlighted DIFB's ability to reduce pro-inflammatory cytokines in vitro, suggesting a role in managing chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
